Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 272.34 g/mol. The compound exhibits a boiling point of 390ºC and a density of 1.153 g/cm³ at standard conditions . The compound is notable for its unique bicyclic configuration, which contributes to its chemical properties and potential biological activities.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester typically involves multi-step organic reactions:
These methods highlight the complexity involved in synthesizing such compounds and require careful control of reaction conditions to achieve high yields and purity.
Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester may find applications in various fields:
Interaction studies involving endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester would typically focus on its binding affinities with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic mechanisms and safety profiles.
Several compounds share structural similarities with endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester | Simpler structure; lacks benzoyl group | |
| Endo-bicyclo[2.2.1]heptane-endo-2-carboxylic acid | Similar bicyclic framework; no methyl ester | |
| Exo-bicyclo[2.2.1]heptane-endo-2-carboxylic acid | Different stereochemistry; affects reactivity |
These comparisons highlight the uniqueness of endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester due to its specific functional groups and stereochemistry, which may influence its biological activity and chemical reactivity differently than its analogs.